molecular formula C12H17NO2 B13575675 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine

Cat. No.: B13575675
M. Wt: 207.27 g/mol
InChI Key: WSBCAVYVKZLGPX-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine is an organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with a methylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine typically involves the following steps:

    Formation of the Dihydrobenzo[b][1,4]dioxin Core: This can be achieved by the cyclization of appropriate precursors such as catechols with ethylene glycol under acidic conditions.

    Introduction of the Methylpropan-1-amine Group: This step involves the alkylation of the dihydrobenzo[b][1,4]dioxin core with a suitable alkylating agent like 2-bromo-2-methylpropane, followed by amination using ammonia or an amine source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amines or thiols.

Scientific Research Applications

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The dihydrobenzo[b][1,4]dioxin moiety can engage in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: Similar structure but with an acrylic acid group instead of a methylpropan-1-amine group.

    2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: Similar structure but with a hydroxyl group instead of a methylpropan-1-amine group.

    (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid: Similar structure but with a boronic acid group instead of a methylpropan-1-amine group.

Uniqueness

The uniqueness of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine lies in its combination of the dihydrobenzo[b][1,4]dioxin core with a methylpropan-1-amine group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H17NO2/c1-9(8-13)6-10-2-3-11-12(7-10)15-5-4-14-11/h2-3,7,9H,4-6,8,13H2,1H3

InChI Key

WSBCAVYVKZLGPX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCCO2)CN

Origin of Product

United States

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